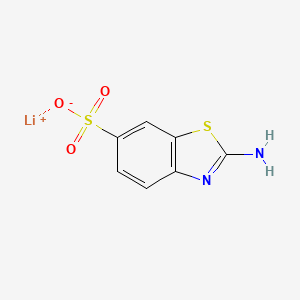

Lithium 2-aminobenzothiazole-6-sulphonate

Description

Historical Context of Benzothiazole (B30560) Derivatives in Scientific Research

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. First synthesized in the late 19th century, its derivatives have become a cornerstone of research in various chemical disciplines, most notably in medicinal chemistry and materials science. bibliomed.orgbenthamscience.com The stability of the benzothiazole ring, coupled with its capacity for functionalization at multiple sites, has made it a versatile scaffold for the development of novel molecules with a wide array of applications. bibliomed.orgnih.gov

Historically, research into benzothiazole derivatives was significantly propelled by the discovery of their utility as vulcanization accelerators in the rubber industry. bibliomed.org However, their diverse biological activities soon became the primary focus of scientific inquiry. bibliomed.orgfrontiersin.org Over the past few decades, an extensive body of research has documented the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of various benzothiazole-containing compounds. bibliomed.orgfrontiersin.orgnih.gov This rich history provides a fertile ground for the continued exploration of new benzothiazole derivatives.

The Significance of Aminobenzothiazole Scaffolds in Contemporary Chemical Inquiry

The introduction of an amino group at the 2-position of the benzothiazole ring gives rise to the 2-aminobenzothiazole (B30445) scaffold, a privileged structure in modern medicinal chemistry. nih.goviajesm.in This scaffold is present in numerous biologically active molecules and approved therapeutic agents, such as Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govnih.gov

The significance of the 2-aminobenzothiazole scaffold lies in its synthetic accessibility and its role as a versatile building block. rsc.orgresearchgate.net The amino group can be readily modified, allowing for the creation of a diverse library of derivatives with tailored biological activities. nih.gov Furthermore, the nitrogen and sulfur atoms within the heterocyclic system can act as coordination sites for metal ions, expanding the potential applications of these compounds. nih.gov Contemporary research continues to leverage the 2-aminobenzothiazole scaffold to design and synthesize novel agents targeting a range of diseases, including cancer and infectious diseases. nih.govnih.gov

The Role of Sulphonate Functionalization in Modifying Molecular Properties and Reactivity

Sulphonation, the process of introducing a sulphonate (-SO₃⁻) group onto a molecule, is a powerful chemical modification technique used to alter the physicochemical properties of a compound. mdpi.comnih.gov The presence of a sulphonate group can significantly increase the water solubility and hydrophilicity of a molecule, which can be a crucial factor in the development of pharmaceutical agents and biomaterials. nih.govresearchgate.net

In the context of biomaterials, sulphonate functionalization has been shown to be effective in inducing the nucleation of apatite, the primary mineral component of bone. researchgate.net This has led to the development of sulphonated polymers as bioactive materials for bone regeneration and tissue engineering. researchgate.net The sulphonate group, being a strong acid, can also influence the electronic properties of a molecule, thereby affecting its reactivity and interaction with biological targets. mdpi.com The reversible nature of S-sulphonation has also been explored as a method for the chemical modification of proteins. nih.gov

Academic Research Impetus for Investigating Lithium 2-Aminobenzothiazole-6-Sulphonate

While specific research on "this compound" is not widely available in the public domain, the impetus for its investigation can be logically deduced from the properties of its constituent parts. The combination of the biologically active 2-aminobenzothiazole scaffold with a sulphonate group at the 6-position suggests a molecule designed to possess both specific biological activity and modified physicochemical properties.

The sulphonate group at the 6-position of the benzothiazole ring is a known feature in compounds designed as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, including cancer. nih.govresearchgate.net The presence of the lithium cation suggests an interest in the salt's properties, potentially for applications in materials science or as a specific formulation for biological testing. The academic interest in this compound would likely stem from a desire to:

Investigate the combined effect of the aminobenzothiazole scaffold and the sulphonate group on a specific biological target.

Explore the potential of the sulphonate group to enhance the solubility and bioavailability of a 2-aminobenzothiazole derivative.

Study the solid-state properties of the lithium salt, which could be relevant for material science applications.

Utilize the compound as a building block for the synthesis of more complex molecules.

Given the established importance of both the 2-aminobenzothiazole scaffold and sulphonate functionalization, "this compound" represents a logical target for synthesis and investigation in the pursuit of novel chemical entities with valuable properties.

Structure

3D Structure of Parent

Properties

CAS No. |

65072-36-8 |

|---|---|

Molecular Formula |

C7H5LiN2O3S2 |

Molecular Weight |

236.2 g/mol |

IUPAC Name |

lithium;2-amino-1,3-benzothiazole-6-sulfonate |

InChI |

InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1 |

InChI Key |

NBBLVDLLDBKXGK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for Lithium 2 Aminobenzothiazole 6 Sulphonate

Synthetic Routes to 2-Aminobenzothiazole (B30445) Precursors

The synthesis of the 2-aminobenzothiazole scaffold is a foundational step and has been approached through various well-established cyclization reactions. These methods often directly install the C-2 amino group during the formation of the heterocyclic ring.

Cyclization Reactions for the Formation of the Benzothiazole (B30560) Ring System

The construction of the benzothiazole ring is typically achieved through the cyclization of appropriately substituted aniline (B41778) derivatives. One of the most classical and widely employed methods is the reaction of a p-substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine in a suitable solvent like acetic acid. nih.govrjpbcs.comresearchgate.net This reaction, often referred to as the Hugershoff reaction, proceeds via an electrophilic attack on the aniline ring.

Another significant strategy involves the condensation of 2-aminothiophenols with a variety of reagents containing a one-carbon electrophile. organic-chemistry.orgmdpi.com For instance, their reaction with cyanogen (B1215507) halides, thiourea, or carbon disulfide can lead to the formation of 2-aminobenzothiazoles. More contemporary methods utilize catalysts to improve efficiency and yield. For example, Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions. organic-chemistry.org

The intramolecular cyclization of N-arylthioureas is also a common route. nih.govijpsr.com These precursors, synthesized from the corresponding anilines, can be cyclized using oxidizing agents like bromine in chloroform (B151607) to yield 2-aminobenzothiazole derivatives.

Table 1: Selected Cyclization Reactions for 2-Aminobenzothiazole Synthesis

| Starting Materials | Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Substituted Anilines, KSCN | Bromine, Acetic Acid | Classical, direct method for 6-substituted derivatives. | nih.govrjpbcs.comresearchgate.net |

| 2-Aminothiophenols, Aldehydes | H₂O₂/HCl, Ethanol | High yields, short reaction times at room temperature. | mdpi.com |

| N-Arylthioureas | Bromine, Chloroform | Oxidative ring closure of pre-formed thioureas. | |

| 2-Aminothiophenols, Carboxylic Acids | Polyphosphoric Acid | Good method for introducing various C-2 substituents. | rjpbcs.com |

| o-Iodoanilines, K₂S, DMSO | - | DMSO acts as carbon source, solvent, and oxidant. | organic-chemistry.org |

Strategies for Introducing the Amino Group at the C-2 Position

In many synthetic strategies for benzothiazoles, the amino group at the C-2 position is incorporated concurrently with the ring formation rather than being added in a separate step.

The reaction between a substituted aniline and potassium thiocyanate, for example, directly yields the 2-aminobenzothiazole structure. rjpbcs.com Similarly, the oxidative cyclization of N-arylthioureas inherently places an amino group at the C-2 position of the resulting benzothiazole ring. nih.gov

Alternative approaches start with a pre-formed benzothiazole ring and introduce the amino group. However, methods that build the 2-amino-substituted ring in one step are generally more efficient. For instance, the reaction of 2-iodoanilines with dithiocarbamates, catalyzed by copper, has been developed for the one-pot synthesis of 2-aminobenzothiazoles.

Introduction of the Sulphonate Moiety at the C-6 Position of the Benzothiazole Ring

The regioselective introduction of a sulphonate group at the C-6 position is a critical step in the synthesis of the target compound. This can be achieved either by direct sulphonation of the pre-formed 2-aminobenzothiazole ring or by utilizing a starting material that already contains the sulphonate group.

Regioselective Sulphonation Procedures for Benzothiazole Derivatives

Direct sulphonation of the benzothiazole ring system is known to occur, typically yielding a mixture of isomers. The reaction of benzothiazole with fuming sulfuric acid can lead to sulphonation at positions 4, 6, and 7. Achieving high regioselectivity for the C-6 position on a 2-aminobenzothiazole substrate can be challenging due to the activating nature of the amino group and the complex electronics of the heterocyclic system. The conditions, such as temperature and the nature of the sulphonating agent (e.g., sulfuric acid, oleum, or chlorosulfonic acid), must be carefully controlled to favor the desired C-6 isomer.

Alternative Synthetic Pathways for Sulphonate Incorporation

A more controlled and regioselective approach involves starting with a benzene (B151609) ring that is already functionalized with a sulphonic acid group at the desired position. The synthesis of 2-amino-6-substituted benzothiazoles is classically achieved by treating 4-substituted anilines with potassium thiocyanate and bromine. nih.govrjpbcs.com

Therefore, a highly effective strategy for synthesizing 2-aminobenzothiazole-6-sulphonic acid is to use a 4-aminobenzenesulphonic acid (sulfanilic acid) derivative as the starting material. The cyclization of this pre-sulphonated aniline with potassium thiocyanate in the presence of bromine would directly yield the desired 2-aminobenzothiazole-6-sulphonic acid, ensuring the sulphonate group is precisely located at the C-6 position.

Another potential route involves starting with 6-nitro-2-aminobenzothiazole. nih.gov The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. Subsequent reaction of the diazonium salt, for example through a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst, could potentially introduce the sulphonyl group. However, the synthesis from a pre-sulphonated aniline is generally more direct. nih.gov

Formation of the Lithium Salt Component of the Compound

The final step in the synthesis is the formation of the lithium salt. This is typically a straightforward acid-base reaction. The organic sulphonic acid, 2-aminobenzothiazole-6-sulphonic acid, is treated with a suitable lithium base.

Commonly used lithium bases for this purpose include lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). acs.orggoogle.com The reaction is generally performed in a suitable solvent, such as water or an alcohol, in which the sulphonic acid is soluble. The treatment of poly(2-methoxyaniline-5-sulfonic acid) with LiOH to form its lithium salt serves as a pertinent example of this type of transformation. acs.org The addition of the lithium base to the sulphonic acid results in deprotonation of the acidic sulphonic acid group, forming the corresponding lithium sulphonate salt and a benign byproduct (water or water and carbon dioxide). The final product, Lithium 2-aminobenzothiazole-6-sulphonate, can then be isolated by precipitation or by evaporation of the solvent.

Counter-Ion Exchange Methodologies

Counter-ion exchange is a common and effective method for preparing specific salt forms of acidic compounds, such as sulfonic acids. Once 2-aminobenzothiazole-6-sulfonic acid is synthesized, it can be converted to its lithium salt via several counter-ion exchange techniques.

One prevalent method involves the use of ion-exchange resins. In this process, a cation-exchange resin is charged with lithium ions by passing a solution of a lithium salt, such as lithium chloride, through the column. Subsequently, a solution of 2-aminobenzothiazole-6-sulfonic acid or its more soluble salt (e.g., sodium or potassium salt) is passed through the resin. The resin retains the original counter-ions (e.g., Na⁺, K⁺, or H⁺) and releases lithium ions into the solution, forming the desired this compound. The selectivity of counter-ions for the resin is a critical factor, with lithium often being less selective than other alkali metals, which requires careful control of conditions to ensure efficient exchange. sigmaaldrich.com

Another approach is through precipitation. This can be achieved by reacting a soluble salt of 2-aminobenzothiazole-6-sulfonic acid, for instance, the sodium or ammonium (B1175870) salt, with a lithium salt that will form an insoluble byproduct. For example, reacting the sodium salt with lithium perchlorate (B79767) in a suitable solvent could precipitate sodium perchlorate, leaving the target lithium salt in solution. The choice of solvent is crucial to ensure the desired solubility difference between the reactant and product salts.

A straightforward acid-base neutralization can also be employed. Treatment of 2-aminobenzothiazole-6-sulfonic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous or alcoholic solvent will yield the lithium salt and water (or water and carbon dioxide). Evaporation of the solvent then affords the solid this compound.

| Method | Reactants | Key Principle | Typical Byproducts |

| Ion-Exchange Resin | 2-Aminobenzothiazole-6-sulfonic acid (or its salt), Li⁺-charged resin | Reversible exchange of cations on a solid support | Original counter-ions (e.g., Na⁺, H⁺) |

| Precipitation | Soluble salt of the sulfonic acid, Lithium salt (e.g., LiClO₄) | Differential solubility of salts | Insoluble salt byproduct (e.g., NaClO₄) |

| Neutralization | 2-Aminobenzothiazole-6-sulfonic acid, Lithium base (e.g., LiOH) | Acid-base reaction | Water |

Table 1: Comparison of Counter-Ion Exchange Methodologies

Direct Synthetic Approaches to this compound

Direct synthesis of this compound would ideally involve a one-pot reaction. However, a more practical "direct" approach refers to the synthesis of the sulfonic acid followed by an in-situ conversion to the lithium salt without isolation of the acid intermediate.

The synthesis of the core 2-aminobenzothiazole structure is well-established and often involves the reaction of a substituted aniline with a thiocyanate source. For the 6-sulfonated derivative, a common precursor is p-toluidine, which can be converted to 2-amino-6-methylbenzothiazole. orgsyn.org However, to obtain the 6-sulfonic acid derivative, one would typically start with an aniline already bearing a sulfonic acid group or a group that can be converted to it.

A plausible synthetic route begins with the sulfonation of a suitable aniline derivative. For instance, sulfonation of p-nitroaniline can yield 4-nitroaniline-2-sulfonic acid. This can then undergo a series of reactions, including reduction of the nitro group to an amine and subsequent cyclization to form the benzothiazole ring.

A more direct sulfonation can be performed on 2-aminobenzothiazole itself. However, this reaction can be challenging due to the potential for side reactions and the deactivating effect of the thiazole (B1198619) ring. High temperatures during sulfonation with sulfuric acid can also lead to unwanted byproducts. google.com

A potential synthetic pathway is outlined below:

Synthesis of 2-Aminobenzothiazole: A common method is the reaction of an aniline with potassium or sodium thiocyanate in the presence of bromine in acetic acid. nih.gov

Sulfonation: The synthesized 2-aminobenzothiazole can be sulfonated using concentrated sulfuric acid or oleum. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the 6-sulfonic acid isomer.

Formation of the Lithium Salt: The resulting 2-aminobenzothiazole-6-sulfonic acid is then neutralized with a lithium base, such as lithium hydroxide, to yield the final product.

| Step | Reaction | Key Reagents | Notes |

| 1 | Formation of 2-Aminobenzothiazole | Aniline, KSCN, Br₂ | Classical method for benzothiazole ring formation. |

| 2 | Sulfonation | 2-Aminobenzothiazole, H₂SO₄/Oleum | Requires careful control to achieve desired substitution. |

| 3 | Salt Formation | 2-Aminobenzothiazole-6-sulfonic acid, LiOH | Standard acid-base neutralization. |

Table 2: Key Steps in a Direct Synthetic Approach

Green Chemistry Principles and Sustainable Synthesis in Benzothiazole Sulphonate Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are highly relevant to the synthesis of complex molecules like benzothiazole sulphonates.

Solvent-Free and Catalyst-Free Methodologies

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Modern green approaches seek to minimize or eliminate their use.

Catalyst-Free Reactions: While many benzothiazole syntheses employ catalysts, some modern methods aim to proceed without them. However, for the sulfonation step, the strong acid acts as both a reagent and a catalyst, making a truly "catalyst-free" sulfonation challenging. The focus in this step shifts to using the minimum necessary amount of acid and exploring recyclable acid catalysts.

Atom-Economy and Efficiency Considerations in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.comstudymind.co.uk An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. libretexts.orgprimescholars.com

In the synthesis of this compound, the atom economy can be analyzed for each step:

Formation of 2-Aminobenzothiazole: The classical synthesis from aniline, thiocyanate, and bromine has a relatively low atom economy due to the formation of byproducts.

Sulfonation: The sulfonation of 2-aminobenzothiazole with sulfuric acid is an addition reaction in principle, but in practice, it involves the elimination of water, which lowers the atom economy.

Neutralization: The final neutralization step, reacting the sulfonic acid with lithium hydroxide, has a high atom economy, with water being the only byproduct.

Advanced Characterization and Structural Elucidation of Lithium 2 Aminobenzothiazole 6 Sulphonate

Spectroscopic Analysis Techniques for Molecular Structure

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For the parent compound, 2-aminobenzothiazole-6-sulfonic acid, the ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the benzothiazole (B30560) ring system would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonate group. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The acidic proton of the sulfonic acid group (-SO₃H) would be expected to be a broad, exchangeable signal at a significantly downfield chemical shift.

Upon formation of Lithium 2-aminobenzothiazole-6-sulphonate, the most significant change in the ¹H NMR spectrum would be the disappearance of the acidic proton signal from the sulfonic acid group, as it is replaced by the lithium ion. The chemical shifts of the nearby aromatic protons may experience a slight upfield or downfield shift due to the change in the electronic environment upon deprotonation.

The ¹³C NMR spectrum of 2-aminobenzothiazole-6-sulfonic acid would show distinct signals for each carbon atom in the molecule. The carbon atoms of the benzothiazole ring would resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the sulfonate group would be significantly deshielded. In the lithium salt, the chemical shifts of the carbon atoms, particularly those in proximity to the sulfonate group, would be altered due to the change in electron density upon salt formation.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) for 2-aminobenzothiazole-6-sulfonic acid | Predicted ¹³C Chemical Shift (ppm) for 2-aminobenzothiazole-6-sulfonic acid | Expected Change for this compound |

| Aromatic Protons | 7.0 - 8.5 (multiplets) | 110 - 160 | Slight shifts in aromatic proton and carbon signals. |

| Amino Protons (-NH₂) | Broad singlet | - | Minimal change expected. |

| Sulfonic Acid Proton (-SO₃H) | Broad singlet (downfield) | - | Disappearance of the signal. |

| C-S (Thiazole) | - | ~165-175 | Minor shift. |

| C-N (Thiazole) | - | ~150-160 | Minor shift. |

| C-SO₃ | - | ~140-150 | Significant shift due to deprotonation. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

The FTIR spectrum of 2-aminobenzothiazole-6-sulfonic acid would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring would be in the 1600-1650 cm⁻¹ region. The most prominent bands for the sulfonic acid group would be the asymmetric and symmetric S=O stretching vibrations, typically found around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The S-O stretching vibration would also be present.

For this compound, the N-H and aromatic C-H stretching vibrations would remain largely unchanged. However, the vibrational frequencies of the sulfonate group would shift upon deprotonation and salt formation. The S=O stretching bands would become more equivalent and may shift to lower wavenumbers due to the delocalization of the negative charge across the three oxygen atoms.

Table 2: Predicted FTIR and Raman Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) for 2-aminobenzothiazole-6-sulfonic acid | Expected Change for this compound |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Minimal change. |

| Aromatic C-H Stretch | 3000 - 3100 | Minimal change. |

| C=N Stretch (Thiazole) | 1600 - 1650 | Minor shift. |

| Asymmetric S=O Stretch | 1250 - 1150 | Shift to lower wavenumber and potential broadening. |

| Symmetric S=O Stretch | 1050 - 1000 | Shift to lower wavenumber and potential broadening. |

| S-O Stretch | 900 - 800 | Shift and intensity change. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation.

For 2-aminobenzothiazole-6-sulfonic acid (C₇H₆N₂O₃S₂), the expected exact mass would be approximately 230.9823 g/mol . In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 231.9901.

The fragmentation of 2-aminobenzothiazole (B30445) derivatives often involves cleavage of the thiazole ring and loss of small neutral molecules. For the sulfonic acid, a characteristic fragmentation would be the loss of SO₃ (80 Da).

For this compound (C₇H₅LiN₂O₃S₂), the molecular weight would be approximately 236.0582 g/mol . In positive-ion mode, one might observe the adduct [M+H]⁺ at m/z 237.0660 or the sodiated adduct [M+Na]⁺ if sodium is present. In negative-ion mode, the deprotonated molecule [M-Li]⁻ would be observed at m/z 229.9744. The fragmentation pattern would be similar to the acid but with the initial species being the lithium salt.

Table 3: Predicted HRMS Data

| Compound | Ion | Expected m/z | Key Fragmentation Pathways |

| 2-aminobenzothiazole-6-sulfonic acid | [M+H]⁺ | 231.9901 | Loss of SO₃, loss of H₂N-CN, cleavage of thiazole ring. |

| This compound | [M-Li]⁻ | 229.9744 | Similar to the acid, initiated from the sulfonate anion. |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly X-ray diffraction, provide precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction (XRD) for Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction of a suitable crystal of 2-aminobenzothiazole-6-sulfonic acid would reveal its three-dimensional structure. It is likely to crystallize in a hydrogen-bonded network, with strong interactions between the sulfonic acid groups and the amino groups of adjacent molecules. Pi-pi stacking interactions between the benzothiazole rings may also be present.

For this compound, the crystal structure would be significantly different due to the presence of the lithium cation. The lithium ion would likely be coordinated to the oxygen atoms of the sulfonate group and potentially to the nitrogen atoms of the amino group or the thiazole ring of neighboring molecules, forming a coordination polymer or a complex ionic lattice. The intermolecular interactions would be dominated by these ionic coordination bonds rather than the hydrogen bonds of the parent acid.

Table 4: Predicted Crystallographic Data

| Parameter | Predicted for 2-aminobenzothiazole-6-sulfonic acid | Predicted for this compound |

| Crystal System | Likely monoclinic or orthorhombic | Dependent on packing, could be of higher or lower symmetry. |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···O=S, S-O-H···N), π-π stacking. | Ionic coordination (Li⁺···⁻O₃S), potential N-H···O interactions. |

| Packing Motif | Likely layered or sheet-like structure driven by hydrogen bonds. | 3D network or layered structure based on ionic coordination. |

Thermal Analysis Techniques for Compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a compound as a function of temperature.

For 2-aminobenzothiazole-6-sulfonic acid, TGA would likely show decomposition in multiple steps. The initial weight loss could correspond to the loss of the sulfonic acid group as SO₃, followed by the decomposition of the remaining benzothiazole moiety at higher temperatures. DSC would show endothermic peaks corresponding to melting and decomposition.

The thermal stability of this compound is expected to be higher than that of the parent acid. The ionic bond between the lithium and the sulfonate group is stronger than the covalent O-H bond, requiring more energy to break. TGA would likely show a higher onset temperature for decomposition. The decomposition pathway may also differ, potentially proceeding through the formation of lithium sulfide (B99878) or sulfate (B86663) at very high temperatures. DSC would show a higher melting point (or decomposition temperature if it decomposes before melting) for the lithium salt.

Table 5: Predicted Thermal Analysis Data

| Technique | Predicted Observations for 2-aminobenzothiazole-6-sulfonic acid | Predicted Observations for this compound |

| TGA | Multi-step decomposition, initial loss of SO₃. | Higher decomposition temperature, different decomposition profile. |

| DSC | Endotherm for melting, followed by endo/exotherms for decomposition. | Higher melting/decomposition temperature. |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Information regarding the thermal stability and decomposition behavior of this compound is not currently documented in publicly accessible research. TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would typically provide precise data on the temperatures at which the compound begins to degrade, the number of decomposition steps involved, and the mass loss at each stage. Such data would be instrumental in understanding the thermal limits of the material and the nature of its degradation products (e.g., loss of water of hydration, desulfonation, or breakdown of the benzothiazole ring structure). However, without experimental results, a data table and a detailed discussion of its decomposition pathways cannot be provided.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment

Similarly, there is no available data from differential scanning calorimetry studies on this compound. DSC analysis measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This would reveal critical information about the material's thermal properties, such as melting point, glass transitions, and any solid-state phase transitions. The enthalpy and temperature of these transitions are key indicators of the compound's crystalline structure, polymorphism, and purity. The absence of this data precludes the creation of a data table and a thorough assessment of its phase transitions and purity.

Computational and Theoretical Investigations of Lithium 2 Aminobenzothiazole 6 Sulphonate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of a molecule. For a comprehensive analysis of Lithium 2-aminobenzothiazole-6-sulphonate, both Density Functional Theory (DFT) and ab initio methods would be indispensable.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a hypothetical study of this compound, a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely be employed to perform geometry optimization and calculate key electronic parameters.

Geometry Optimization: The optimized geometry would reveal the most stable three-dimensional arrangement of the atoms. It is anticipated that the benzothiazole (B30560) ring system would be largely planar. The sulphonate group (-SO₃⁻) at the 6-position would exhibit a tetrahedral geometry around the sulfur atom. The interaction between the lithium cation (Li⁺) and the negatively charged sulphonate group, as well as potential coordination with the nitrogen atoms of the thiazole (B1198619) ring or the amino group, would be a key feature of the optimized structure.

Electronic Structure and Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. In related 2-aminobenzothiazole (B30445) derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the heterocyclic system. For this compound, the presence of the electron-withdrawing sulphonate group would be expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A hypothetical data table for DFT-calculated parameters is presented below. The values are illustrative and based on general trends observed for similar molecules.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~8-12 D | Reflects the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic property calculations compared to DFT, albeit at a greater computational cost. These methods would be particularly useful for refining the electronic energies and for calculating properties where electron correlation is critical. For a molecule like this compound, ab initio calculations could provide a more precise determination of the interaction energy between the lithium ion and the anionic part of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Tautomerism Studies

The 2-aminobenzothiazole core can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies on the parent molecule have shown that the amino form is generally more stable. An MD simulation of this compound would allow for an exploration of the rotational barriers around the C-N bond of the amino group and the C-S bond of the sulphonate group, identifying the most populated conformations. The presence of the lithium ion could influence the tautomeric equilibrium by coordinating with specific nitrogen or oxygen atoms.

Intermolecular Interactions and Aggregation Behavior in Solution

In solution, molecules of this compound could exhibit aggregation behavior. MD simulations can predict the likelihood of forming dimers or larger aggregates. The primary driving forces for such interactions would likely be a combination of π-π stacking between the benzothiazole rings and electrostatic interactions involving the lithium ions and sulphonate groups. The radial distribution function (RDF) from an MD simulation would provide quantitative information about the distances and coordination numbers between different parts of the molecules and between the solute and solvent.

A hypothetical data table summarizing potential findings from an MD simulation is provided below.

| Simulation Parameter | Hypothetical Observation | Implication |

| Radial Distribution Function (Li⁺-O(sulphonate)) | Sharp peak at ~2.0 Å | Indicates a strong and well-defined interaction. |

| Torsional Angle (C-C-S-O) | Multiple stable rotamers observed | Shows conformational flexibility of the sulphonate group. |

| Solvent Accessible Surface Area (SASA) | Decreases with increasing concentration | Suggests a tendency for aggregation in solution. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have emerged as indispensable tools in modern drug discovery and materials science. These computational methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For this compound, these approaches provide a framework for predicting its reactivity and understanding its interactions with biological targets on a molecular level.

Computational Descriptors for Predictive Modeling of Chemical Reactivity

The chemical reactivity of a molecule can be elucidated through a variety of computational descriptors derived from its theoretical structure. These descriptors, calculated using methods like Density Functional Theory (DFT), offer quantitative insights into the electronic and structural characteristics of the compound. researchgate.net For this compound, these descriptors are crucial for predicting its behavior in chemical reactions.

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO. researchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

These descriptors provide a powerful toolkit for the in-silico assessment of the reactivity of this compound, guiding its potential applications and further derivatization.

| Computational Descriptor | Symbol | Typical Calculated Value (Arbitrary Units) | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Indicates chemical reactivity and stability |

| Ionization Potential | I | 6.5 eV | Energy to remove an electron |

| Electron Affinity | A | 1.2 eV | Energy released upon electron gain |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.38 | Measure of polarizability |

| Electrophilicity Index | ω | 2.80 | Propensity to accept electrons |

Molecular Docking Studies for Understanding Non-Covalent Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are instrumental in elucidating its potential binding modes within the active site of a biological target, such as an enzyme or receptor. researchgate.net This provides critical insights into the non-covalent interactions that govern the molecular recognition process.

The process involves placing the ligand (this compound) into the binding site of a macromolecular target and evaluating the binding affinity using a scoring function. The results can reveal key interactions such as:

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom on the ligand and another on the protein.

Pi-Alkyl and Pi-Pi Stacking Interactions: The aromatic benzothiazole ring can engage in favorable interactions with alkyl side chains or other aromatic residues in the protein's active site. nih.gov

Electrostatic Interactions: The charged sulphonate group can form strong electrostatic interactions with positively charged residues in the binding pocket.

By analyzing the docked poses and their corresponding interaction energies, researchers can develop a structure-activity relationship (SAR) to guide the design of more potent and selective derivatives. researchgate.net For instance, a docking study might reveal that a specific substituent on the benzothiazole ring could enhance binding by forming an additional hydrogen bond with a key amino acid residue.

| Interacting Residue | Interaction Type | Distance (Å) |

| Lysine 122 | Hydrogen Bond (with Sulphonate O) | 2.8 |

| Arginine 126 | Electrostatic (with Sulphonate) | 3.5 |

| Phenylalanine 43 | Pi-Pi Stacking (with Benzothiazole) | 4.2 |

| Leucine 88 | Hydrophobic | 3.9 |

| Valine 110 | Hydrophobic | 4.1 |

| Asparagine 123 | Hydrogen Bond (with Amino N) | 3.1 |

Chemical Reactivity and Derivatization Pathways of Lithium 2 Aminobenzothiazole 6 Sulphonate

Reactions Involving the 2-Amino Group

The 2-amino group is a key site for derivatization, behaving as a potent nucleophile. Its reactivity is central to the modification of the benzothiazole (B30560) scaffold and the construction of more complex molecular architectures.

Nucleophilic Substitution and Condensation Reactions for Scaffold Modification

The nucleophilic nature of the 2-amino group readily facilitates its participation in a variety of substitution and condensation reactions. These reactions are fundamental for attaching different functional groups and for building upon the core structure. For instance, acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities.

One common transformation is the reaction with 4-acetamidobenzenesulphonyl chloride in a pyridine-acetic anhydride (B1165640) mixture to yield the corresponding sulphonamide derivative. ajrconline.org This reaction highlights the ability of the 2-amino group to act as a nucleophile towards sulfonyl chlorides.

Condensation reactions with aldehydes and ketones are also a hallmark of the 2-aminobenzothiazole (B30445) moiety, leading to the formation of Schiff bases (imines). Current time information in San Antonio, TX, US.researchgate.net These reactions are typically catalyzed by acids and are often the first step in multi-step synthetic sequences. For example, 2-aminobenzothiazole can be condensed with various aromatic aldehydes in the presence of glacial acetic acid to produce a range of Schiff base derivatives. Current time information in San Antonio, TX, US.

Table 1: Examples of Nucleophilic Substitution and Condensation Reactions of the 2-Amino Group

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 2-Aminobenzothiazole | 4-Acetamidobenzenesulphonyl chloride | Pyridine/Acetic Anhydride | Sulphonamide | ajrconline.org |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Glacial Acetic Acid | Schiff Base (Imine) | Current time information in San Antonio, TX, US. |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Glacial Acetic Acid | N-(benzothiazol-2-yl)acetamide | ajrconline.org |

This table presents examples of reactions based on the known reactivity of the 2-aminobenzothiazole core.

Formation of Novel Fused Heterocyclic Systems from the Aminobenzothiazole Moiety

The 2-aminobenzothiazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where the 2-amino group and the endocyclic nitrogen atom of the thiazole (B1198619) ring act in concert. nih.gov These reactions often proceed through an initial condensation or substitution at the 2-amino group, followed by an intramolecular cyclization.

A notable example is the synthesis of pyrimidobenzothiazoles. The reaction of 2-aminobenzothiazoles with alkynoic acids in butanol can yield 2H-Pyrimido[2,1-b]benzothiazole-2-ones. nih.gov Similarly, reaction with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid can produce 4H-Pyrimido[2,1-b]benzothiazole-4-ones. nih.gov

Furthermore, multicomponent reactions provide an efficient route to complex fused systems. For instance, the reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. Another example involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation to synthesize various fused heterocyclic compounds.

Table 2: Synthesis of Fused Heterocyclic Systems from 2-Aminobenzothiazole Derivatives

| Reactants | Reagents/Conditions | Fused Heterocycle | Reference |

| 2-Aminobenzothiazole, Alkynoic Acid | Butanol | 2H-Pyrimido[2,1-b]benzothiazole-2-one | nih.gov |

| 2-Aminobenzothiazole, Ethyl Acetoacetate | Polyphosphoric Acid | 4H-Pyrimido[2,1-b]benzothiazole-4-one | nih.gov |

| 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Acid Catalyst | Pyrimido[2,1-b]benzothiazole | |

| 2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitrile | P₂O₅/SiO₂ | 3-Aminoimidazo[2,1-b] Current time information in San Antonio, TX, US.nih.govbenzothiazole | researchgate.net |

This table illustrates the versatility of the 2-aminobenzothiazole scaffold in constructing fused heterocyclic systems based on published methodologies.

Reactions Involving the 6-Sulphonate Group

The 6-sulphonate group, present as a lithium salt, introduces another dimension to the reactivity of the molecule. Its behavior is influenced by the nature of the cation and its interaction with the solvent environment.

Salt Exchange Reactions with Other Metal Cations

The lithium cation of the sulphonate salt can potentially be exchanged with other metal cations. This can be achieved by treating the lithium salt with a salt of another metal, typically in a solvent where the solubility differences of the resulting salts can drive the equilibrium towards the desired product. The nature of the cation can be crucial, as different metal ions can exhibit varying coordination preferences and influence the reactivity of the sulfonate group. For example, studies on other arylsulfonate systems have shown selectivity for lithium halides over sodium or potassium halides in nucleophilic displacement reactions, suggesting that the lithium cation can play a direct role in the reaction mechanism.

Role as a Potential Leaving Group or Activating Group in Specific Transformations

Aryl sulfonates are recognized as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govmasterorganicchemistry.com For the 6-sulphonate group of the benzothiazole ring to act as a leaving group, the aromatic ring must be activated by strongly electron-withdrawing groups, typically located at the ortho and/or para positions relative to the sulfonate. wikipedia.orglibretexts.org In the case of Lithium 2-aminobenzothiazole-6-sulphonate, the inherent electron-donating character of the 2-amino group would likely deactivate the ring towards traditional SNAr, making the displacement of the 6-sulphonate group challenging under standard conditions.

However, the sulfonate group can act as an activating group in other contexts. For instance, in transition metal-catalyzed cross-coupling reactions, aryl sulfonates are valuable alternatives to aryl halides. libretexts.org This opens up possibilities for palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, at the 6-position of the benzothiazole ring.

Modulation of Solvation and Electrostatic Interactions by the Sulphonate Moiety

The presence of the ionic lithium sulphonate group significantly impacts the molecule's solubility and its interactions with solvents and other reagents. The solvation of the lithium cation and the sulfonate anion will be highly dependent on the nature of the solvent. nih.gov In polar aprotic solvents, the lithium cation can be strongly solvated, which can influence the reactivity of the sulfonate anion. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring System of this compound

The chemical reactivity of the benzothiazole ring in this compound is governed by the electronic properties of the heterocyclic system and the influence of the existing substituents: the electron-donating amino group (-NH₂) at the 2-position and the electron-withdrawing sulphonate group (-SO₃⁻) at the 6-position. These groups exert opposing effects on the aromatic ring, influencing the regioselectivity of substitution reactions.

Regioselectivity and Reaction Mechanisms of Ring Functionalization

Electrophilic Aromatic Substitution

The benzothiazole nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heterocyclic sulfur and nitrogen atoms. However, the presence of the powerful activating amino group at the 2-position enhances the electron density of the ring, facilitating electrophilic attack. Conversely, the sulphonate group at the 6-position is a deactivating group, withdrawing electron density from the benzene portion of the ring system through a negative inductive effect.

The directing effects of these substituents are crucial in determining the position of further functionalization:

2-Amino Group: As a strong activating group, the -NH₂ group directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the benzothiazole ring, this would primarily activate the 7-position.

6-Sulphonate Group: As a deactivating group, the -SO₃⁻ group directs incoming electrophiles to the meta positions relative to itself, which are the 5- and 7-positions.

Therefore, both substituents direct electrophilic attack to the 7-position , making it the most probable site for electrophilic aromatic substitution. The 5-position is also a possibility, though likely less favored.

Common electrophilic substitution reactions include nitration, halogenation, and sulphonation. For instance, the nitration of 2-aminobenzothiazole derivatives often requires careful control of reaction conditions to achieve desired regioselectivity. The direct nitration of 2-aminobenzothiazole itself leads to a mixture of isomers, with the 6-nitro isomer being a minor product. google.com To achieve substitution at the 6-position, a common strategy involves the protection of the amino group by acylation, which then directs nitration to the 6-position. google.com This indirect route underscores the complex reactivity of the benzothiazole ring.

In the case of this compound, an incoming electrophile (E⁺) would preferentially attack the 7-position, as shown in the plausible reaction mechanism below:

Plausible Mechanism for Electrophilic Substitution at the 7-Position:

Generation of Electrophile: The electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄) is generated.

Nucleophilic Attack: The electron-rich benzothiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). The positive charge is delocalized over the ring system, with stabilization provided by the amino group.

Deprotonation: A base removes a proton from the 7-position, restoring the aromaticity of the ring and yielding the 7-substituted product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group (like a halide).

In this compound, the sulphonate group is a moderate electron-withdrawing group. While it deactivates the ring for electrophilic substitution, it activates it for nucleophilic substitution. However, for an SNAr reaction to occur on the benzene part of the ring system, a leaving group would need to be present at a position activated by the sulphonate group (i.e., ortho or para). For example, if a halogen were present at the 5- or 7-position, it could potentially be displaced by a strong nucleophile. Without such a leaving group, direct nucleophilic attack to displace a hydride ion is extremely unfavorable.

Derivatization for Enhanced Chemical or Probe Applications

The functionalization of the benzothiazole ring system is a key strategy for developing molecules with enhanced properties, such as for use as chemical probes. The introduction of specific functional groups can modulate the electronic and photophysical properties of the molecule.

Derivatization via Diazotization-Coupling

The 2-amino group can be readily diazotized using nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (e.g., phenols, anilines, or other activated aromatic systems) to form highly colored azo dyes. unb.cauokerbala.edu.iqresearchgate.net This reaction pathway allows for the introduction of a wide range of functionalities onto the 2-aminobenzothiazole core, which can be used to develop colorimetric sensors or probes.

Table 1: Potential Derivatization Reactions for Probe Development

| Reaction Type | Reagents | Potential Functional Group Introduced | Application |

| Diazotization-Coupling | 1. NaNO₂, HCl2. Activated Aromatic Compound (e.g., N,N-dimethylaniline) | Azo group (-N=N-Ar) | Colorimetric Probes |

| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo group (-Br) | Intermediate for further functionalization |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | Intermediate for reduction to an amino group |

The introduction of a nitro group via electrophilic substitution (likely at the 7-position) would provide a route to a new amino group after reduction. This new amino group could then be further functionalized, for example, by reaction with fluorophores or other signaling moieties to create fluorescent probes. The development of benzothiazole-based fluorescent probes for various analytes is an active area of research. researchgate.net

Advanced Academic Applications and Mechanistic Studies of Lithium 2 Aminobenzothiazole 6 Sulphonate

Supramolecular Chemistry and Self-Assembly Investigations

The molecular structure of 2-aminobenzothiazole-6-sulphonate, featuring a rigid aromatic system, hydrogen bond donors/acceptors (amino group, thiazole (B1198619) nitrogen), and an ionic sulphonate group, makes it an excellent candidate for constructing complex supramolecular architectures. The interplay of strong ionic forces and directional hydrogen bonds governs the self-assembly of these molecules into highly ordered structures.

The self-assembly of benzothiazole (B30560) derivatives is driven by a combination of non-covalent interactions. The sulphonate group (–SO₃⁻) provides a strong anionic center, which readily engages in powerful electrostatic interactions with counterions, such as the lithium cation (Li⁺), and participates in hydrogen bonding as an acceptor. Simultaneously, the 2-amino group (–NH₂) and the endocyclic nitrogen atom of the thiazole ring act as effective hydrogen bond donors and acceptors, respectively. nih.gov

Research on related molecular salts has demonstrated the robustness of these interactions in forming predictable supramolecular motifs. For instance, studies on reduced benzothiazole derivatives with carboxylates show that charge-assisted hydrogen bonds create stable ion pairs. nih.gov These pairs then organize into larger chains or networks through additional hydrogen bonds, such as those involving the amine groups. nih.gov In the case of Lithium 2-aminobenzothiazole-6-sulphonate, the lithium ion can coordinate with the sulphonate oxygen atoms, while the amino group forms N-H···O hydrogen bonds with the sulphonate groups of adjacent molecules, leading to the formation of extended, ordered arrays. The planarity of the benzothiazole ring system also facilitates π-π stacking interactions, further stabilizing the resulting supramolecular structure.

Table 1: Key Intermolecular Interactions in Sulphonated Benzothiazole Assembly

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| Ionic Bonding | Sulphonate (–SO₃⁻) and Lithium (Li⁺) | Primary force for ion pair formation, creating fundamental building blocks. |

| Hydrogen Bonding | Amino (–NH₂) with Sulphonate (–SO₃⁻) | Links ion pairs into extended 1D, 2D, or 3D networks. nih.gov |

| Hydrogen Bonding | Thiazole Nitrogen with H-bond donors | Provides additional directionality and stability to the assembled structure. |

The incorporation of sulphonate groups into polymer backbones containing benzothiazole is a strategy for creating advanced functional materials, particularly for applications like proton exchange membranes (PEMs) in fuel cells. acs.org Sulphonated poly(benzothiazole-co-benzimidazole) polymers have been synthesized to create durable membranes with enhanced mechanical properties, thermal stability, and oxidative stability. acs.org The sulphonate groups provide hydrophilic channels for efficient proton conduction, while the rigid and stable polymer backbone ensures the material's integrity under operating conditions.

Although research on materials made exclusively from monomeric this compound is not extensive, the principles derived from these polymeric systems are applicable. The self-assembly properties of the monomer could be harnessed to create crystalline organic frameworks or liquid crystals with specific electronic or optical properties. The benzothiazole moiety is a known fluorophore, and its aggregation into ordered structures can modulate its photophysical characteristics, a phenomenon that is central to the design of sensors and optoelectronic devices. researchgate.net

Role in Enzyme-Substrate and Enzyme-Inhibitor Interactions (Fundamental Biochemical Research)

The 2-aminobenzothiazole-6-sulphonate scaffold is of significant interest in biochemistry, particularly for its role in modulating enzyme activity. The sulphonate group is a bioisostere of the phosphate (B84403) group, and the closely related sulphonamide moiety is a classic zinc-binding group found in numerous enzyme inhibitors.

Derivatives of 2-aminobenzothiazole-6-sulphonamide have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net These enzymes are crucial for pH regulation and other physiological processes. nih.gov Mechanistic studies, including molecular docking, reveal that the sulphonamide group coordinates directly to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (–SO₂NH⁻). researchgate.net This binding displaces the zinc-bound water molecule, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme.

The benzothiazole ring itself forms further interactions within the active site. The amino group and the thiazole nitrogen can form hydrogen bonds with nearby amino acid residues, while the aromatic rings establish van der Waals and hydrophobic interactions, anchoring the inhibitor firmly in place. nih.govresearchgate.net Although the sulphonate group in this compound lacks the nitrogen atom of a sulphonamide, its anionic nature and similar geometry suggest it could also interact with positively charged residues or the catalytic metal ion in the active sites of various enzymes, making it a valuable tool for fundamental studies of enzyme-ligand interactions.

Table 2: Inhibition Constants (Kᵢ) of Related 2-Aminobenzothiazole-6-sulphonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 2-Aminobenzothiazole-6-sulphonamide | 155 | 13.5 | 3.1 | 4.5 |

This table is illustrative and based on data for the sulfonamide analogue, not the sulphonate. nih.gov

The inherent fluorescence of the benzothiazole core makes it an attractive scaffold for designing chemical probes to monitor enzyme activity. researchgate.net A common strategy involves attaching a quencher or a recognition moiety to the fluorophore via a linker that can be cleaved by a specific enzyme.

For example, a fluorescent probe for detecting biothiols was developed based on a benzothiazole derivative. The fluorescence was initially quenched by a 2,4-dinitrobenzenesulphonate group, which was cleaved upon reaction with biothiols, leading to a significant increase in fluorescence. researchgate.net Similarly, a probe for γ-glutamyl transpeptidase (GGT) activity was created using a benzothiazole fluorophore that responds to the enzymatic hydrolysis of a peptide bond, resulting in a detectable colorimetric and fluorescent signal. nih.gov These examples highlight a clear design principle: the 2-aminobenzothiazole-6-sulphonate structure can be chemically modified to create probes where the interaction with an enzyme or substrate leads to a measurable change in optical properties, enabling activity profiling and high-throughput screening.

Environmental Chemistry and Biotransformation Pathways of Related Compounds

Benzothiazoles are classified as high-production-volume chemicals used in various industrial and consumer products, leading to their ubiquitous presence in the environment. nih.gov Understanding their environmental fate, including persistence and transformation, is therefore critical. Benzothiazole and its derivatives have been detected in environmental matrices ranging from surface water to indoor dust. nih.gov

Due to its recalcitrant nature, benzothiazole is not always completely degraded by conventional biological wastewater treatment methods. nih.gov Advanced oxidation processes (AOPs) based on sulfate (B86663) radicals have been shown to be effective in degrading benzothiazole in aqueous solutions. nih.gov The primary degradation pathways involve attack by hydroxyl and sulfate radicals. nih.gov

The biotransformation of benzothiazoles in the environment can lead to various transformation products. While specific pathways for this compound are not documented, studies on related structures provide insight. The sulphonate group generally increases water solubility, which may affect the compound's mobility and bioavailability in environmental systems. The core benzothiazole structure can undergo degradation through processes such as hydroxylation, oxidation of the sulfur atom, and eventual ring cleavage. The presence of the amino group may also provide a site for microbial transformation. Further research is needed to elucidate the specific biotransformation pathways and environmental persistence of sulphonated benzothiazoles.

Theoretical Modeling of Microbial Degradation Mechanisms for Sulphonated Benzothiazoles

No specific studies on the theoretical modeling of the microbial degradation of this compound were identified in the available scientific literature. However, research on related sulphonated benzothiazoles, such as benzothiazole-2-sulfonate (BTSO3), provides insights into potential degradation pathways. For instance, a Rhodococcus erythropolis strain has been isolated that is capable of degrading BTSO3. nih.gov In anaerobic conditions, this strain was found to transform BTSO3 into 2-hydroxybenzothiazole (B105590) (OBT) in stoichiometric amounts, suggesting a desulfonation step is a key part of the degradation mechanism. nih.gov Further aerobic degradation pathways of benzothiazoles appear to converge on OBT, which is then hydroxylated to a dihydroxybenzothiazole. nih.gov

Studies on other sulphonated aromatic compounds, like aminonaphthalene-2-sulfonates, also indicate that microbial degradation often involves mutualistic interactions between different bacterial strains. nih.gov One strain may perform the initial desulfonation and partial degradation, with other strains metabolizing the resulting intermediates. nih.gov Theoretical modeling of the degradation of this compound would likely need to consider similar initial steps, such as the enzymatic cleavage of the sulfonate group, followed by the breakdown of the core 2-aminobenzothiazole (B30445) structure. The degradation of 2-aminobenzothiazole (ABT) itself has been shown to proceed through hydroxylation of the benzene (B151609) ring. nih.govresearchgate.net

Investigation of Environmental Fate Mechanisms for Analogs of Persistent Organic Pollutants

There is no specific research available on the investigation of this compound as an analog of persistent organic pollutants (POPs). Benzothiazoles, as a class of compounds, are recognized as environmental contaminants due to their widespread use in industrial products. epa.gov Their environmental fate is influenced by processes such as microbial degradation and photolysis. nih.govresearchgate.net

The persistence of benzothiazole derivatives in the environment varies depending on their specific functional groups. For example, while some benzothiazoles are biodegradable, others are more recalcitrant. nih.govnih.govresearchgate.net The presence of a sulfonate group, as in this compound, generally increases the water solubility of a compound, which would affect its partitioning in soil and water and its bioavailability for microbial degradation. The fate of benzothiazole-2-sulphonic acid in industrial effluents has been a subject of study, indicating that such sulphonated derivatives are relevant in environmental contexts. nih.gov Any investigation into the environmental fate of this compound would need to consider its potential for biodegradation, photodegradation, and transport in aqueous systems.

Exploration of Sensing and Imaging Applications as Chemical Probes

While there are no specific studies on the use of this compound as a chemical probe, the broader family of benzothiazole derivatives is extensively used in the design of fluorescent and chromogenic sensors. researchgate.net

Design of Fluorescent or Chromogenic Probes Based on the Benzothiazole Core

The benzothiazole core is a popular fluorophore used in the design of chemical probes due to its rigid structure and favorable photophysical properties. researchgate.netnih.gov The design of such probes often involves modifying the benzothiazole structure with specific recognition moieties that can interact with target analytes. This interaction leads to a change in the photophysical properties of the benzothiazole core, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift, enabling detection. nih.govnih.govnih.gov

Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT) are often exploited in the design of benzothiazole-based probes. researchgate.netnih.gov For example, a probe can be designed where the fluorescence of the benzothiazole core is initially quenched. Upon binding to a target analyte, the quenching mechanism is disrupted, and fluorescence is restored. The 2-amino group on the benzothiazole ring, as present in this compound, is a common site for the attachment of recognition units. sigmaaldrich.com

Studies of Interactions with Specific Ions or Biomolecules for Detection Purposes

A significant body of research exists on the use of benzothiazole-based probes for the detection of a wide range of ions and biomolecules. There are, however, no such studies specifically involving this compound.

Benzothiazole derivatives have been engineered to selectively detect metal ions such as Hg2+ and Cu2+, often with high sensitivity and selectivity. nih.gov These probes typically incorporate chelating agents that bind to the target metal ion, inducing a conformational change that affects the fluorescence of the benzothiazole fluorophore. Similarly, benzothiazole-based probes have been developed for the detection of anions like cyanide. nih.gov

In the realm of biomolecule detection, benzothiazole probes have been designed to monitor the activity of enzymes, such as esterases, and to detect biologically important molecules like cysteine. nih.gov These probes are often designed to be cell-permeable, allowing for their use in bioimaging applications to visualize the distribution and dynamics of specific analytes within living cells. nih.govnih.gov

The table below summarizes examples of benzothiazole derivatives (excluding the specific lithium salt ) and their applications in sensing, to illustrate the potential of this class of compounds.

| Benzothiazole Derivative | Target Analyte | Sensing Mechanism | Application |

| Phenothiazine-benzothiazole conjugate | Hg2+ and ClO- | Fluorescence quenching | Environmental and biological imaging nih.gov |

| Hydroxythiophene-conjugated benzothiazole | Cysteine, Esterase activity | Fluorescence shift | Functional mitochondria imaging nih.gov |

| 2-Hydrazinobenzothiazole with bithiophene | Cyanide ions | Colorimetric change | Food sample analysis nih.gov |

| 2-Aminobenzothiazole functionalized MWCNTs | Pb(II) | Adsorption | Water purification sigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.